6-Iodoquinazolin-2-amine
Description
Significance of the Quinazoline (B50416) Heterocyclic Scaffold in Chemical Synthesis
The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. mdpi.commdpi.com Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comijmpr.inarabjchem.orgnih.gov The structural rigidity and the presence of nitrogen atoms in the quinazoline core allow for specific interactions with biological targets. researchgate.net This has led to the development of numerous drugs and clinical candidates based on this heterocyclic system. ijmpr.innih.gov The synthetic versatility of the quinazoline ring system allows for the introduction of various substituents, enabling the fine-tuning of its biological and physical properties. arabjchem.orgrroij.com
Overview of Halogenated Quinazolines as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the quinazoline scaffold significantly enhances its utility as a synthetic intermediate. mdpi.com Halogenated quinazolines, particularly those containing iodine or bromine, are key precursors for a variety of metal-catalyzed cross-coupling reactions. mdpi.comnih.govnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br >> C-Cl, allowing for selective functionalization when multiple different halogens are present. mdpi.com This strategic placement of halogens provides a powerful tool for the construction of complex, polysubstituted quinazoline derivatives with potential applications in drug discovery and materials science. nih.gov
Research Trajectories of 6-Iodoquinazolin-2-amine within Contemporary Quinazoline Chemistry
Within the broader field of quinazoline chemistry, research on this compound is focused on leveraging its unique structural features for the synthesis of novel compounds. The presence of the iodine atom at the 6-position makes it an ideal handle for introducing a wide range of substituents via cross-coupling reactions. nih.govmdpi.com Simultaneously, the 2-amino group provides a site for further modification, such as through acylation or the formation of Schiff bases. researchgate.netresearchgate.net
Current research efforts are directed towards the synthesis of new 6-iodoquinazoline (B1454157) derivatives and their evaluation for various biological activities. For instance, studies have explored the synthesis of 6-iodoquinazoline-based Schiff bases and their antimicrobial properties. researchgate.net Other work has focused on the development of N-alkyl substituted iodoquinazoline derivatives as potential anticancer agents. nih.govrsc.orgnih.gov The strategic combination of the iodo and amino functionalities in this compound provides a platform for creating diverse molecular architectures with tailored properties, making it a valuable building block in the ongoing quest for new and effective therapeutic agents. mdpi.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆IN₃ | chemshuttle.com |
| Molecular Weight | 271.06 g/mol | N/A |
| Appearance | Typically a powder | chemshuttle.com |
| Melting Point | ~120-125 °C | chemshuttle.com |
| Solubility | Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate (B1210297). | chemshuttle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodoquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXMJTDJQRANKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Iodoquinazolin 2 Amine and Its Derivatives
Classical Cyclization and Annulation Approaches
Traditional methods for constructing the quinazoline (B50416) ring system often involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors. These methods remain fundamental in organic synthesis.
Cyclocondensation Strategies Utilizing Iodinated Benzo-precursors
Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. These reactions typically involve the condensation of a binucleophilic species with a dielectrophilic partner to form the heterocyclic ring. In the context of 6-iodoquinazolines, this involves starting with an appropriately iodinated benzene (B151609) derivative.
A common approach begins with 5-iodoanthranilic acid. For instance, N-(4-chlorobenzoyl)-5-iodoanthranilic acid can be cyclized with acetic anhydride (B1165640) to form the corresponding 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. scialert.net This benzoxazinone (B8607429) intermediate is then reacted with a nitrogen source, such as formamide, to yield the 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one. scialert.net Similarly, 2-amino-5-iodobenzoic acid can be reacted with allylisothiocyanate to produce 3-allyl-2,3-dihydro-6-iodo-2-thioxoquinazolin-4(1H)-one. ekb.eg
Another strategy involves the reaction of 2-amino-5-iodomethylbenzoate with acetic anhydride to synthesize 6-iodo-4H-benzoxazin-4-one, which can then be treated with hydrazine (B178648) hydrate (B1144303) to furnish 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net The direct treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride in acetic acid also provides a high-yield route to 6-iodo-3-amino-2-methylquinazolin-4(3H)-one. researchgate.net
The following table summarizes representative cyclocondensation reactions for the synthesis of 6-iodoquinazoline (B1454157) derivatives.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-(4-chlorobenzoyl)-5-iodoanthranilic acid | 1. Acetic anhydride 2. Formamide | 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one | 56.6 | scialert.net |
| 5-Iodoanthranilic acid | Allylisothiocyanate, Triethylamine (B128534) | 3-Allyl-2,3-dihydro-6-iodo-2-thioxoquinazolin-4(1H)-one | - | ekb.eg |
| 2-Amino-5-iodomethylbenzoate | 1. Acetic anhydride 2. Hydrazine hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | - | researchgate.net |
| 3-Amino-2-methylquinazolin-4(3H)-one | Iodine monochloride, Acetic acid | 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one | High | researchgate.net |
[4+2] Annulation Reactions for Quinazoline Ring Formation
[4+2] Annulation, or cycloaddition, reactions provide an efficient means to construct the quinazoline ring system. These reactions involve the combination of a four-atom component with a two-atom component to form the six-membered heterocyclic ring.
While specific examples for the direct synthesis of 6-iodoquinazolin-2-amine via [4+2] annulation are not extensively detailed in the provided results, the general strategy is well-established for quinazoline synthesis. For instance, acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones is a known method for producing 2-aminoquinazoline (B112073) derivatives. mdpi.com This approach could theoretically be adapted using an appropriately iodinated 2-amino aryl ketone.
Transition metal-catalyzed [4+2] annulations are also prevalent. For example, rhodium and copper co-catalyzed C-H bond activation and [4+2] annulation of azides with other partners can construct the quinazoline ring. organic-chemistry.org Nickel-catalyzed [4+2] annulation of benzylamines and nitriles also offers a pathway to multisubstituted quinazolines. organic-chemistry.orgacs.org The application of these methods to iodinated precursors would be a logical extension for the synthesis of 6-iodoquinazolines.
Condensation Reactions in 6-Iodoquinazoline Scaffold Assembly
Condensation reactions, often involving the formation of a carbon-nitrogen double bond followed by cyclization, are fundamental to quinazoline synthesis. A notable example is the reaction of 2-(4-nitrophenyl)-6-iodo-4H-3,1-benzoxazin-4-one with hydrazine hydrate, which, depending on the solvent (n-butanol or ethanol), leads to the formation of 2-(4-nitrophenyl)-3-amino-3,4-dihydro-6-iodoquinazolin-4-one, albeit in modest yields. uitm.edu.my
The condensation of N-(4-nitrobenzoyl)-5-iodoanthranilic acid, formed from 5-iodoanthranilic acid and 4-nitrobenzoyl chloride, with acetic anhydride yields the corresponding benzoxazinone. uitm.edu.my This intermediate serves as a key precursor for subsequent condensation with a nitrogen source to form the quinazoline ring. Similarly, the condensation of 2-amino-5-iodobenzoic acid with chloroacetyl chloride, followed by dehydration, forms a benzoxazinone intermediate that can be reacted with amines to produce fused quinazolinones. researchgate.net
A three-component, one-pot synthesis involving a cyclocondensation reaction catalyzed by molecular iodine has been reported for the synthesis of complex quinazolinone derivatives, highlighting the utility of iodine not only as a substituent but also as a catalyst. consensus.appresearchgate.net
Multi-Step Synthetic Sequences from Anthranilic Acid Derivatives
Multi-step syntheses starting from anthranilic acid and its derivatives are common and allow for the introduction of various substituents onto the quinazoline scaffold. 2-Amino-5-iodobenzoic acid is a key starting material for many of these sequences. ekb.eg
For example, the synthesis of 3-allyl-6-iodo-2-substituted thioquinazolinones begins with the reaction of 2-amino-5-iodobenzoic acid with allylisothiocyanate. ekb.eg Another sequence involves the initial synthesis of N-(4-chlorobenzoyl)-5-iodoanthranilic acid from 5-iodoanthranilic acid and 4-chlorobenzoyl chloride. scialert.net This is then cyclized to the benzoxazinone, which is subsequently converted to the quinazolinone. scialert.net
The synthesis of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one can be achieved by first reacting 2-amino-5-iodomethylbenzoate with acetic anhydride to form the benzoxazinone, followed by reaction with hydrazine hydrate. researchgate.net These multi-step approaches offer flexibility in accessing a wide range of substituted 6-iodoquinazolines.
Targeted Functionalization and Derivatization Strategies
Once the 6-iodoquinazoline core is assembled, further modifications can be made, particularly by leveraging the reactivity of the iodine substituent and other positions on the quinazoline ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto the quinazoline ring, typically at positions activated by electron-withdrawing groups or at halogenated sites. The reactivity of halogens in SNAr reactions on quinazolines generally follows the order C-I > C-Br >> C-Cl, making the iodo group a good leaving group. mdpi.com
While direct SNAr at the 6-iodo position is not the most common transformation due to the electron-rich nature of the benzene ring portion, SNAr reactions at other positions, such as the 4-position, are frequently employed. For instance, a purchased 6-iodoquinazolin-4(3H)-one can be chlorinated at the 4-position using POCl₃ to give 4-chloro-6-iodoquinazoline (B131391). mdpi.com This intermediate can then undergo nucleophilic substitution with various primary or secondary amines to yield a range of 4-amino-6-iodoquinazoline derivatives. mdpi.com
The following table showcases the synthesis of various 4-amino-6-iodoquinazolines via SNAr reaction.
| Intermediate | Nucleophile | Product | Yield (%) | Reference |
| 4-Chloro-6-iodoquinazoline | 4-(Trifluoromethyl)benzylamine | 6-Iodo-N-(4-(trifluoromethyl)benzyl)quinazolin-4-amine | 86.1 | mdpi.com |
| 4-Chloro-6-iodoquinazoline | 4-Fluorobenzylamine | Ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (after further steps) | 55.1 | mdpi.com |
| 4-Chloro-6-iodoquinazoline | N,N-Diethylethane-1,2-diamine | Ethyl 6-(4-((2-(diethylamino)ethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (after further steps) | 42.1 | mdpi.com |
This highlights the utility of the SNAr reaction in diversifying the 6-iodoquinazoline scaffold, which is crucial for developing new compounds with potential applications in various fields.
Regioselective SNAr at Quinazoline Ring Positions
Nucleophilic Aromatic Substitution (SNAr) is a fundamental process for modifying the quinazoline core. The regioselectivity of this reaction is well-documented, particularly for precursors like 2,4-dichloroquinazolines. mdpi.com The chlorine atom at the 4-position of the quinazoline ring is consistently substituted with high regioselectivity when reacted with various nucleophiles, including aromatic, benzylic, and aliphatic amines. mdpi.comresearchgate.net This preferential reactivity is attributed to the electronic properties of the quinazoline nucleus, making the C4 position more susceptible to nucleophilic attack than the C2 position. mdpi.com This principle allows for the controlled synthesis of 2-chloro-4-aminoquinazoline intermediates, which can be further functionalized. mdpi.comresearchgate.net
Catalyzed SNAr Protocols (e.g., DMAP-catalyzed)
To enhance the efficiency of SNAr reactions, especially with less nucleophilic reactants like alcohols, catalysts are employed. 4-(Dimethylamino)pyridine (DMAP) has proven to be an effective catalyst for the synthesis of 4-aryloxy- and 4-benzyloxy-quinazolines from 4-chloroquinazoline (B184009) precursors. cgl.org.cnnih.gov This method is advantageous as it provides a simple and inexpensive approach, often accelerated by microwave irradiation to achieve good yields in short reaction times. nih.govresearchgate.net The DMAP-catalyzed protocol is particularly useful for creating ether linkages at the C4 position, expanding the diversity of accessible quinazoline derivatives. chim.it
Transition Metal-Catalyzed Cross-Coupling Reactions at Iodinated Positions
The iodine atom at the C6 position of the quinazoline ring serves as a versatile handle for introducing a wide array of substituents through various transition metal-catalyzed cross-coupling reactions. Halogenated quinazolines are valuable synthetic intermediates for these carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org This reaction is extensively used to synthesize aryl-substituted quinazolines from 6-iodoquinazoline precursors. For example, 4-amino-6-iodoquinazoline can be coupled with furfurylboronic acid using a 10% Pd/C catalyst to produce a precursor for the drug Lapatinib. nih.govmdpi.com The reaction conditions are generally mild, involving a palladium source such as Pd(OAc)₂, a base like K₂CO₃, and a suitable solvent system. nih.gov The versatility of the Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl moieties at the C6 position of the quinazoline core. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Iodoquinazolines
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |
| 4-Amino-6-iodoquinazoline | Furfurylboronic acid | 10% Pd/C, NEt₃ | 4-Anilino-6-furfurylquinazoline | N/A | nih.govmdpi.com |
| 6-Iodoquinazolin-4(3H)-one | Furfurylboronic acid | Pd(OAc)₂, (t-Bu)₃P | 5-(4-Oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde | N/A | nih.gov |
| 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | (3-Chloro-4-fluorophenyl)boronic acid | N/A | 6-(3-Chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline | N/A | researchgate.net |
| 4-Substituted-6-iodoquinazoline | 2-Aminopyridine-5-boronic acid pinacol (B44631) ester | N/A | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | 42-57 | mdpi.com |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is instrumental in synthesizing 6-alkynylated quinazolines. For instance, 6-iodo-N-isopropylquinazolin-4-amines have been successfully coupled with propargyl alcohol using a PdCl₂(PPh₃)₂ catalyst, a ferrocene-based phosphine (B1218219) ligand, and a CuI co-catalyst. nih.govmdpi.com The reaction typically proceeds in the presence of a base like triethylamine (NEt₃) in a solvent such as DMF. nih.govresearchgate.net This methodology has been used to produce 6-alkynylated derivatives, some of which exhibit inhibitory activity against specific protein kinases. nih.govmdpi.com
Table 2: Examples of Sonogashira Coupling Reactions on Iodoquinazolines
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |
| 6-Iodo-N-isopropylquinazolin-4-amines | Propargyl alcohol | PdCl₂(PPh₃)₂, dppf, CuI, NEt₃ | 6-Alkynylated quinazoline-4-amines | N/A | nih.govmdpi.com |
| 2,4-Diamino-6-iodoquinazoline | Methyl 4-ethynylbenzoate | Pd(OAc)₂, (o-Tol)₃P, CuI, NEt₃ | 6-Alkynylated derivative | 95 | nih.gov |
| 6-Tosyl- mdpi.comnih.govCurrent time information in Bangalore, IN.-triazoloquinazoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | 5-Trimethylsilanylethynyl- mdpi.comnih.govCurrent time information in Bangalore, IN.-triazoloquinazoline | 88 | nih.gov |
Heck Coupling Reactions
The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. biotage.co.jp This reaction has been applied to 6-iodoquinazoline derivatives to introduce alkenyl groups. For example, 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine was coupled with tert-butyl acrylate (B77674) using a Pd(OAc)₂ catalyst and tri-o-tolylphosphine (B155546) as the ligand, affording the 6-alkenyl derivative in 63% yield. nih.govmdpi.com Similarly, 6-iodo-N-phenylquinazolin-4-amine has been reacted with styrene (B11656) derivatives to yield 6-carbosubstituted N-phenylquinazolin-4-amines. nih.govmdpi.com
Table 3: Examples of Heck Coupling Reactions on Iodoquinazolines
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |
| 2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | tert-Butyl acrylate | Pd(OAc)₂, (o-Tol)₃P, NEt₃ | 6-Alkenyl-4-(isopropylamino)quinazolin-6-yl)acrylate | 63 | nih.govmdpi.com |
| 2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | 2-Methylbut-3-en-2-ol | Pd(OAc)₂, (o-Tol)₃P, NEt₃ | 6-Alkenyl-4-(isopropylamino)quinazolin-6-yl)acrylate | 86 | nih.govmdpi.com |
| N-(3-Fluorophenyl)-6-iodoquinazolin-4-amine | 2-Methylbut-3-en-2-ol | Pd(OAc)₂, (o-Tol)₃P, NEt₃ | 6-Alkenylated derivative | 73 | mdpi.com |
| 6-Iodo-N-phenylquinazolin-4-amine | Styrene derivatives | Pd(OAc)₂, PPh₃, piperidine | 6-Carbosubstituted N-phenylquinazolin-4-amines | Low | nih.govmdpi.com |
Buchwald-Hartwig Coupling Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is a key method for synthesizing amino-substituted quinazolines at the C6 position. nih.govmdpi.com The process involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aryl amine product. wikipedia.org This strategy has significantly expanded the ability to create diverse aryl amine structures, which are prevalent in many pharmaceuticals. wikipedia.org While specific examples directly on this compound are less detailed in the provided context, the general applicability to halogenated quinazolines is well-established for creating C-N bonds. nih.govmdpi.comambeed.com
C-H Functionalization Methodologies on the Quinazoline Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinazoline scaffold, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving site-selective C-H activation. chim.it
For instance, rhodium catalysts have been utilized for the site-selective activation and annulation of quinazolin-4-amines with diazo compounds, leading to the formation of fused quinazoline systems. chim.it This process involves the coordination of the rhodium catalyst to a directing group, facilitating the cleavage of a specific C-H bond. chim.it
Palladium-catalyzed C-H arylation has also been developed, using diaryliodonium triflates as the arylating agents. sci-hub.se This method allows for the direct introduction of aryl groups onto the quinazoline core without prior halogenation. The reaction conditions, including the choice of catalyst, oxidant, and solvent, are crucial for achieving high yields and selectivity.
Manganese-catalyzed C-H arylation of quinazoline-3-oxides with arylboronic acids represents another significant advancement. chim.it This method offers a cost-effective and environmentally benign alternative to noble metal catalysts. The mechanism is thought to involve the formation of a high-valent manganese species that facilitates the C-H activation and subsequent cross-coupling.
These C-H functionalization techniques provide efficient and direct routes to novel quinazoline derivatives, expanding the accessible chemical space for drug discovery and materials science. researchgate.netresearchgate.net
Amine Functionalization Techniques (e.g., Reductive Amination)
The 2-amino group of this compound serves as a key handle for further derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
One common approach is the reaction of the 2-aminoquinazoline core with various electrophiles. For example, condensation with aldehydes can lead to the formation of Schiff bases, which can be subsequently reduced to secondary amines. This two-step process is a form of reductive amination.
Another strategy involves the direct synthesis of 2-aminoquinazolines with diverse substituents on the amino group. Metal-free oxidative annulation methods have been developed for the synthesis of 2-aminoquinazoline derivatives from 2-aminobenzophenones and cyanamide (B42294) derivatives. nih.govscielo.br This approach allows for the incorporation of a free amine that can be further functionalized. nih.gov
Acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones provide a direct route to 2-aminoquinazoline derivatives with a benzyl (B1604629) group on the exocyclic nitrogen. mdpi.com The reaction conditions can be tuned to produce either 2-aminoquinazolines or 2-amino-4-iminoquinazolines. mdpi.com
Furthermore, the synthesis of 2-guanidino-quinazolines has been achieved through the reaction of aniline (B41778) derivatives with dicyandiamide, showcasing another avenue for functionalizing the 2-position with nitrogen-rich groups. scielo.br These amine functionalization techniques are crucial for exploring the structure-activity relationships of quinazoline-based compounds.
Strategic Halogenation and Thionation for Further Derivatization
The introduction of halogen and sulfur atoms onto the quinazoline scaffold provides valuable intermediates for subsequent cross-coupling reactions and other transformations.
While the starting material is this compound, further halogenation at other positions can be strategically employed. For instance, the conversion of a quinazolinone to a chloroquinazoline using reagents like phosphoryl chloride is a common step to activate the 4-position for nucleophilic aromatic substitution (SNAr) reactions. chim.it This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates.
Thionation, the process of converting a carbonyl group into a thiocarbonyl group, is another important derivatization strategy. This is often achieved using reagents like Lawesson's reagent. The resulting 2-thio-quinazolinone derivatives can then undergo further reactions, such as S-alkylation or conversion to other functional groups. For example, microwave-promoted cyclocondensation of anthranilic acid with thiocarbamate salts can directly yield 3-aryl 2-thioderivatives of quinazolinone. nih.gov
The strategic placement of halogens and the use of thionation reactions significantly expand the synthetic utility of the quinazoline core, enabling the creation of a wide array of derivatives for various applications. mdpi.com
Selective Alkylation and Arylation Reactions on the Quinazoline System
Selective alkylation and arylation are fundamental transformations for modifying the quinazoline scaffold, allowing for the introduction of diverse substituents that can influence the molecule's biological activity and physical properties.
Alkylation: The alkylation of quinazolines can occur at different positions, including the nitrogen atoms of the heterocyclic ring and the carbon atoms of the core. Alkylation on a nitrogen atom typically leads to quinazolinium salts. nih.gov C-alkylation, particularly at the C-2 position, has been achieved through various methods. For example, manganese-mediated direct C-2 alkylation of quinazolinone has been demonstrated using potassium cyclobutyltrifluoroborate (B12209022) as a radical precursor. sci-hub.se Rhodium-catalyzed C-2 selective alkylation with α-diazo carbonyl compounds has also been reported. sci-hub.se
Arylation: Palladium-catalyzed cross-coupling reactions are the cornerstone of arylating the quinazoline system, especially at the halogenated 6-position of this compound. The Suzuki-Miyaura reaction, which utilizes arylboronic acids, is a widely used method for this purpose. nih.gov
Direct C-H arylation offers a more atom-economical approach. Palladium-catalyzed C-H arylation of the quinazoline core has been achieved using diaryliodonium salts as the arylating agent. sci-hub.se Furthermore, copper-catalyzed C-H arylation has also been explored. mdpi.com These methods provide direct access to arylated quinazolines without the need for pre-installed halogen atoms. researchgate.net
The ability to selectively introduce alkyl and aryl groups onto the quinazoline framework is crucial for fine-tuning the properties of these compounds for specific applications. organic-chemistry.org
Methodological Advancements in Synthetic Protocols
Recent advancements in synthetic methodologies have focused on improving the efficiency, sustainability, and speed of quinazoline synthesis.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of quinazoline derivatives. researchgate.net Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and higher purity of the final products compared to conventional heating methods. nih.govmdpi.com
Several classical quinazoline syntheses have been adapted for microwave conditions. The Niementowski reaction, which involves the condensation of anthranilic acids with amides, has been successfully accelerated using microwave irradiation, often in solvent-free conditions. nih.gov Similarly, the cyclocondensation of anthranilic acid with thiocarbamate salts to form 2-thioderivatives of quinazolinone is much faster under microwave heating. nih.gov
Microwave-assisted protocols have also been developed for iron-catalyzed cyclization reactions to produce quinazolinones in water, a green solvent. rsc.org This approach offers an environmentally friendly and efficient route to these important heterocycles. rsc.org The synthesis of triazoloquinazolinones and benzimidazoquinazolinones through three-component condensation reactions has also been significantly improved by using microwave irradiation, resulting in nearly quantitative yields in a matter of minutes. beilstein-journals.org
The application of microwave technology has proven to be a key advancement, offering a more sustainable and efficient alternative for the synthesis of a wide range of quinazoline derivatives. mdpi.com
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Sonogashira Cross-Coupling | PdCl2(PPh3)2, CuI, NEt3 | Alkynylation of 6-iodoquinazolines | nih.gov |
| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, Arylboronic acid | Arylation of halogenated quinazolines | nih.gov |
| Heck Cross-Coupling | Pd(OAc)2, Alkene | Alkenylation of 6-iodoquinazolines | nih.gov |
| C-H Arylation | Rhodium or Palladium catalyst | Direct introduction of aryl groups | chim.itsci-hub.se |
| C-H Alkylation | Manganese or Rhodium catalyst | Direct introduction of alkyl groups | sci-hub.se |
| Microwave-Assisted Niementowski Reaction | Acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 | Rapid, solvent-free synthesis of quinazolinones | nih.gov |
| Microwave-Assisted Thionation | Thiocarbamate salts | Fast synthesis of 2-thioderivatives | nih.gov |
| Microwave-Assisted Iron-Catalyzed Cyclization | Iron catalyst | Green synthesis in water | rsc.org |
Continuous-Flow Chemistry Applications in Quinazoline Synthesis
Continuous-flow chemistry, an innovative technology in chemical manufacturing, offers reproducible and efficient access to various chemical processes that are often problematic under conventional batch conditions. chim.it This approach involves passing reactants through a stable system with controlled conditions, such as temperature and pressure. chim.it The intrinsic characteristics of flow chemistry, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make it a powerful tool for synthesizing complex molecules like quinazolines.
A notable application is the synthesis of 2-aminoquinazoline derivatives, which are common scaffolds in pharmaceuticals. chim.it Researchers have developed continuous-flow protocols at high temperatures and pressures to produce these compounds from 2-chloroquinazolines and various nitrogen-based nucleophiles via nucleophilic aromatic substitution (SNAr). chim.it By leveraging a robust continuous-flow system, such as the Phoenix Flow Reactor™, combined with statistical analysis through Design of Experiment (DoE) software, an intelligent and efficient optimization of variables like temperature, pressure, and flow rate can be achieved. chim.it This methodology circumvents the adverse conditions of high temperatures and long reaction times often required in traditional batch syntheses. chim.it
Furthermore, continuous-flow processes have been instrumental in the scalable synthesis of densely functionalized quinazoline intermediates. acs.orgusp.org A key example is the production of an organozinc intermediate for the KRAS G12C inhibitor divarasib (B10829276) (GDC-6036). acs.orgusp.org A traditional cryogenic batch metalation process was hindered by the instability of the quinazoline organomagnesium species above -60 °C. acs.orgusp.org A continuous-flow process was designed to overcome this challenge by tightly controlling the residence time of the unstable intermediate before its transmetalation, thereby avoiding decomposition even at non-cryogenic temperatures. acs.orgresearchgate.net This process utilized a reactor train combining a plug flow reactor (PFR) for the initial Br-Mg exchange and a continuous stirred tank reactor (CSTR) to manage precipitates during the subsequent Mg-Zn transmetalation, demonstrating excellent yield and performance. acs.org
The ring-opening reaction of epoxides with 2-aminobenzamide (B116534) has also been adapted to continuous-flow techniques, leading to the formation of acylated and alkylated quinazoline derivatives with the benefits of faster reaction times and higher yields. organic-chemistry.org
Table 1: Examples of Continuous-Flow Synthesis of Quinazoline Derivatives
| Product Type | Starting Materials | Reactor System | Key Advantages | Reference |
| 2-Aminoquinozaline derivatives | 2-Chloroquinazoline, Nitrogen nucleophiles | Phoenix Flow Reactor™ | Efficient optimization of conditions (temperature, pressure, flow); Avoids harsh batch conditions. | chim.it |
| Functionalized quinazoline organozinc reagent | Densely functionalized bromo-quinazoline | Plug Flow Reactor (PFR) to Continuous Stirred Tank Reactor (CSTR) | Precise temperature and residence time control; Enables use of unstable intermediates at non-cryogenic temperatures; Scalable. | acs.orgusp.org |
| Acylated/Alkylated quinazoline derivatives | 2-Aminobenzamide, Epoxides | Not specified | Faster reaction times; Higher yields compared to batch. | organic-chemistry.org |
Solvent-Free Synthesis Methodologies
Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile and often toxic organic solvents. These reactions are frequently facilitated by alternative energy sources like microwave irradiation (MWI) or ultrasonic waves, which can accelerate reaction rates and improve yields.
Microwave-assisted solvent-free synthesis has been widely applied to the quinazoline framework. One approach involves the condensation of anthranilic acids with lactim ethers, which under MWI, shows considerable improvement in reaction times, yields, and stereochemical integrity compared to thermal methods. thieme-connect.com Another strategy is the rapid preparation of 6-substituted quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters under solvent-free microwave conditions, which offers cleaner reaction profiles and high yields. frontiersin.org Similarly, quinazolin-4(3H)-ones can be efficiently prepared by reacting anthranilamide with various aldehydes or ketones in the presence of a catalytic amount of antimony trichloride (B1173362) (SbCl3) under solvent-free MWI. scispace.com This method is noted for its simplicity, mild conditions, and high product yields within minutes. scispace.com
Several catalyst- and solvent-free procedures have been developed. A one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium (B1175870) acetate (B1210297) proceeds under solvent-free conditions to give quinazoline frameworks in good to excellent yields (79–94%). nih.gov This method is praised for its high product yield, simple work-up, and operational simplicity. nih.gov Another eco-friendly alternative involves the reaction of aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating without any catalyst or solvent, affording quinazolines in 70–91% yields. nih.gov
Ultrasonic irradiation has also been employed to promote the one-pot condensation of anthranilic acid, acetic anhydride, and primary amines under solvent- and catalyst-free conditions, leading to excellent yields of quinazolinone derivatives. nih.gov
The synthesis of iodo-substituted quinazolines, which are key precursors to this compound, has also been explored. For instance, 6-iodo-2-methyl-4H-benzo[d]- frontiersin.orgnih.gov-oxazin-4-one can be synthesized from 2-amino-5-iodobenzoic acid and acetic anhydride. researchgate.net This intermediate then reacts with a nitrogen nucleophile like hydrazine hydrate to yield 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, demonstrating the construction of the core iodo-quinazoline structure. researchgate.net An electrochemical method using 2-amino-5-iodobenzamide (B1582221) and 1,3,5-trioxane (B122180) in methanol (B129727) with acetic acid has also been reported for the synthesis of 6-iodoquinazolin-4(3H)-one. arkat-usa.org
Table 2: Overview of Solvent-Free Methodologies for Quinazoline Synthesis
| Energy Source / Catalyst | Reactants | Product | Key Advantages | Reference |
| Microwave Irradiation | Anthranilic acid, Lactim ethers | Pyrazino[2,1-b]quinazoline-3,6-diones | Shorter reaction times, higher yields, stereocenter integrity. | thieme-connect.com |
| Microwave Irradiation (Catalyst-free) | 2-Aminobenzophenones, Aldehydes, Ammonium acetate | Quinazoline derivatives | Eco-friendly, good to excellent yields (70-91%), clean and simple. | nih.gov |
| Microwave Irradiation (SbCl3 catalyst) | Anthranilamide, Aldehydes/Ketones | Quinazolin-4(3H)-ones | High yields (up to 94%), short reaction times (3-5 min), mild conditions. | scispace.com |
| Ultrasonic Irradiation (Catalyst-free) | Anthranilic acid, Acetic anhydride, Primary amines | 3-Substituted 2-methyl quinazolin-4(3H)-one derivatives | Clean synthesis, excellent yields, ambient conditions. | nih.gov |
| Thermal (Catalyst-free) | 2-Aminoarylketones, Trialkyl orthoesters, Ammonium acetate | Quinazoline frameworks | High yields (79-94%), simple work-up, readily available materials. | nih.gov |
| Thermal (Ionic Liquid Catalyst) | 2-Aminobenzophenone, Benzaldehyde, Ammonium acetate | Quinazolines | High yields (86-95%), catalyst reusability, no chromatographic purification. | frontiersin.org |
Mechanistic Investigations of 6 Iodoquinazolin 2 Amine Transformations
Elucidation of Proposed Reaction Mechanisms for Functionalization
The transformation of 6-iodoquinazolin-2-amine and related quinazoline (B50416) systems can proceed through several mechanistic pathways, primarily electrophilic and nucleophilic substitution reactions. The nature of the substituent, the attacking reagent, and the reaction conditions all play a crucial role in determining the favored mechanism.
Studies on Electrophilic Aromatic Substitution Pathways (e.g., C-H Amidation)
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In the context of quinazolines, the aromatic ring can act as a nucleophile and attack an electrophile. masterorganicchemistry.com This process typically involves two main steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (often called a σ-complex or arenium ion), followed by the deprotonation to restore aromaticity. masterorganicchemistry.comresearchgate.netlibretexts.org The first step, which disrupts the aromatic system, is generally the rate-determining step. masterorganicchemistry.com
A notable example of electrophilic functionalization is C-H amidation. In a study by Zhang and co-workers, a plausible mechanism for the C-H amidation of a 4-anilinoquinazoline (B1210976) derivative using diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) was proposed. chim.it The reaction is thought to commence with the formation of an electrophilic N-iodine species from the interaction between the quinazoline and PhI(OAc)₂. chim.it This is followed by an electrophilic annulation at the pyridine (B92270) nitrogen through the cleavage of the N-I bond, generating a new intermediate which then undergoes deprotonation to yield the final amidated product. chim.it The use of highly polar and weakly nucleophilic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was found to be crucial for increasing the reaction yield. chim.it
The reactivity of the quinazoline ring towards electrophiles is influenced by the substituents present. Electron-donating groups enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. youtube.com
Mechanistic Insights into Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a common and vital method for functionalizing the quinazoline core, particularly at the C2 and C4 positions which are activated by the ring nitrogens. chim.it This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com In the subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com
Theoretical and experimental studies have provided significant insights into the regioselectivity of SNAr reactions on di-substituted quinazolines. For instance, in 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles than the C2 position. mdpi.com Density Functional Theory (DFT) calculations have shown that the transition state for nucleophilic attack at C4 has a lower activation energy compared to the attack at C2, which aligns with experimental observations. mdpi.com This preferential reactivity is attributed to the electronic properties of the quinazoline ring system. mdpi.com
The nucleophilicity of the attacking amine and the reaction conditions, such as solvent and temperature, can influence the reaction rate and outcome. mdpi.com For example, less nucleophilic amines can be successfully employed in SNAr reactions under microwave irradiation with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chim.it The reaction of 6-iodo-4-chloroquinazolines with sulfanilamide (B372717) or sulfathiazole (B1682510) in ethanol (B145695) with sodium carbonate is another example of nucleophilic substitution to form new derivatives. nih.gov
The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles for these substitution reactions. savemyexams.com The reaction between a haloalkane and ammonia, for instance, can proceed through either an SN1 or SN2 mechanism depending on the structure of the haloalkane. chemguide.co.ukucsb.edu In the context of the quinazoline ring, the mechanism is typically SNAr.
Characterization of Catalyst-Mediated Reaction Pathways
Catalysts, particularly transition metals, play a pivotal role in expanding the scope of functionalization reactions for this compound and its derivatives, enabling transformations that are otherwise difficult to achieve. nih.gov
Role of Transition Metal Catalysts in Cross-Coupling Mechanisms
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For halogenated quinazolines, the reactivity order for the carbon-halogen bond in these reactions is generally C-I > C-Br >> C-Cl, allowing for selective transformations. mdpi.comresearchgate.net
Palladium-catalyzed reactions are the most extensively studied. The general mechanism for a Pd-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Heck, or Sonogashira reaction, involves a catalytic cycle that typically includes three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-iodoquinazoline (B1454157) derivative. This is often the rate-determining step. The reactivity of the C4-Cl bond can be increased due to the alpha-effect and strong coordination of Pd(0) with the N-3 lone pair electrons. nih.gov
Transmetalation (for Suzuki and Stille reactions) or Carbopalladation (for Heck reaction): In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
For instance, the Suzuki-Miyaura cross-coupling of 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine with 2-aminopyridine-5-boronic acid pinacol (B44631) ester is catalyzed by Pd(dppf)Cl₂ in the presence of a base like K₂CO₃. mdpi.com Similarly, the Heck cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine with alkenes is catalyzed by a Pd(OAc)₂-tri-o-tolylphosphine complex. nih.govresearchgate.net The Sonogashira coupling of 6-iodo-N-isopropylquinazolin-4-amines with terminal alkynes utilizes a PdCl₂(PPh₃)₂ catalyst and a CuI co-catalyst. mdpi.comnih.gov
Other transition metals like copper, nickel, cobalt, and ruthenium have also been employed in quinazoline synthesis and functionalization. nih.govfrontiersin.org Copper catalysts are often used as co-catalysts in Sonogashira reactions and can also mediate their own coupling reactions. frontiersin.org Nickel catalysts have been used for Kumada cross-coupling reactions of 4-OTs-quinazolines with Grignard reagents. chim.it Cobalt catalysts have been utilized for C-H activation pathways and [4+2] cycloadditions in quinazoline synthesis. frontiersin.org
| Coupling Reaction | Catalyst System | Substrate Example | Product Type |
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 6-Iodo-N-(4-methoxybenzyl)quinazolin-4-amine | 6-Arylquinazolines |
| Heck | Pd(OAc)₂, (o-Tol)₃P | 2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | 6-Alkenylquinazolines |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 6-Iodo-N-isopropylquinazolin-4-amine | 6-Alkynylquinazolines |
| Kumada | Nickel catalyst | 4-OTs-quinazolines | 4-Substituted quinazolines |
Identification of Key Intermediates and Transition States in Quinazoline Synthesis
The synthesis of the quinazoline core itself often involves the formation of key intermediates and transition states that dictate the reaction outcome. Density Functional Theory (DFT) calculations have been instrumental in elucidating these pathways.
For example, in the one-pot synthesis of a tetrahydroquinazoline (B156257) derivative from acetone, propanal, and malononitrile, DFT studies identified the geometries and frequencies of reactants, intermediates, transition states, and products. asianpubs.org The authenticity of the transition states was verified through vibration and intrinsic reaction coordinate (IRC) analyses. asianpubs.org Such studies can pinpoint the rate-determining step of the reaction by comparing the activation energies of different steps. asianpubs.org
In the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitrile (B23959) catalyzed by organic superbases, theoretical studies have proposed different mechanistic pathways. researchgate.net The stability of the final tautomeric forms and the effect of substituents on the transition state energies have been investigated using computational methods like NBO analysis and ELF analyses. researchgate.net
The synthesis of 6-iodo-2-methyl-4H-benzo[d] mdpi.comasianpubs.orgoxazin-4-one, a precursor for some quinazolinones, proceeds from 2-amino-5-iodomethylbenzoate and acetic anhydride (B1165640). researchgate.net This intermediate can then react with nucleophiles like hydrazine (B178648) hydrate (B1144303) to form the quinazolinone ring system. researchgate.net
Comprehensive Regioselectivity and Chemoselectivity Studies
Regioselectivity and chemoselectivity are crucial considerations in the functionalization of polyfunctional molecules like this compound.
Regioselectivity refers to the preferential reaction at one site over another. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, nucleophilic substitution occurs preferentially at the C4 position. mdpi.com This is a well-established trend supported by both experimental results and theoretical calculations showing a lower activation energy for attack at C4. mdpi.com In the case of 6-bromo-2,4-dichloroquinazoline, a Stille cross-coupling with trimethylalane in the presence of a palladium catalyst yielded a mixture of the C4-substituted and C6-substituted products, with the C4 product being major. nih.gov This highlights the higher reactivity of the C4-Cl bond in this specific reaction. nih.gov
Chemoselectivity is the selective reaction of one functional group in the presence of other, similar functional groups. The C-I bond in this compound is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds. mdpi.comresearchgate.net This allows for the selective functionalization of the C6 position without affecting other halogen substituents that might be present on the molecule. For instance, a sequential bis-SNAr/bis-Suzuki-Miyaura reaction strategy has been developed for the synthesis of tetra-substituted quinazolines, demonstrating high chemo- and regioselectivity. chim.it
An iodine-mediated annulative coupling of 2-aminobenzamides with sulfoxonium ylides to produce quinazolinones has been shown to be highly chemoselective. sathibhu.org The reaction proceeds efficiently to give the desired products in high yields, and its scope has been demonstrated through the synthesis of various derivatives. sathibhu.org
Differential Reactivity Analysis of Halogen Substituents (e.g., Csp²-I versus C-Cl)
In quinazoline derivatives bearing multiple different halogen atoms, the site of reaction is often dictated by the intrinsic reactivity of the carbon-halogen (C-X) bond, which can be selectively targeted under specific catalytic conditions. A prime example is the differential reactivity observed in 2-aryl-4-chloro-6-iodoquinazolines. researchgate.net
Research has demonstrated that in palladium-catalyzed cross-coupling reactions, there is a distinct preference for substitution at the Csp²-I bond over the C(4)-Cl bond. researchgate.net This selectivity is attributed to the relative bond dissociation energies of the respective C-X bonds. Density Functional Theory (DFT) calculations revealed that the Csp²-I bond is considerably weaker (66.45 kcal/mol) than the C(4)-Cl bond (83.14 kcal/mol). researchgate.net Consequently, oxidative addition of the palladium(0) catalyst occurs preferentially at the more labile iodo-substituted position.
This principle is clearly illustrated in Sonogashira cross-coupling reactions where 2-aryl-4-chloro-6-iodoquinazolines react with terminal alkynes. The reaction proceeds with high selectivity at the C-6 position, leaving the C-4 chloro substituent intact and available for subsequent transformations. researchgate.net This selective functionalization through the Csp²-I bond has been achieved with various terminal alkynes, affording the corresponding 6-alkynyl-4-chloroquinazolines in good to excellent yields. researchgate.net
| Entry | Starting Material (R group at C²) | Alkyne Coupling Partner | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Phenylacetylene | 4-Chloro-6-(phenylethynyl)-2-phenylquinazoline | 85 |
| 2 | 4-Fluorophenyl | Phenylacetylene | 4-Chloro-2-(4-fluorophenyl)-6-(phenylethynyl)quinazoline | 89 |
| 3 | 4-Chlorophenyl | Phenylacetylene | 4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline | 81 |
| 4 | 4-Methoxyphenyl | Phenylacetylene | 4-Chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline | 75 |
| 5 | Phenyl | 3-Butyn-1-ol | 4-(4-Chloro-2-phenylquinazolin-6-yl)but-3-yn-1-ol | 92 |
| 6 | 4-Fluorophenyl | 3-Butyn-1-ol | 4-(4-Chloro-2-(4-fluorophenyl)quinazolin-6-yl)but-3-yn-1-ol | 90 |
Conversely, the C(4)-Cl bond is more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This orthogonal reactivity allows for a strategic, stepwise functionalization of the quinazoline core. For instance, the chloro group at the C-4 position can be selectively displaced by various nucleophiles, such as amines or alkoxides, while the iodo group at C-6 remains unaffected, preserved for a subsequent palladium-catalyzed cross-coupling reaction. chim.itnih.govmdpi.com
Strategies for Controlled Functional Group Introduction and Site Selectivity
The differential reactivity of halogen substituents on the quinazoline ring provides a robust foundation for strategies aimed at controlled functional group introduction and achieving site selectivity. The most powerful of these strategies involves the sequential functionalization of di- or trihalogenated quinazolines.
A common and effective synthetic route begins with a 6-iodoquinazolin-4(3H)-one precursor. mdpi.com This starting material can be chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃) to yield a 4-chloro-6-iodoquinazoline (B131391) intermediate. researchgate.netmdpi.com This intermediate possesses two distinct reactive sites. The C4-Cl bond is highly activated towards nucleophilic aromatic substitution, while the C6-I bond is primed for metal-catalyzed cross-coupling.
This strategy has been successfully employed in the synthesis of complex quinazoline derivatives. For example, intermediates such as N-(2-fluorobenzyl)-6-iodoquinazolin-4-amine are prepared by the nucleophilic substitution reaction of a primary amine at the C4-Cl position. mdpi.com The resulting product retains the C6-I bond, which is then utilized in a subsequent Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative to introduce a new aryl or heteroaryl group at the 6-position. mdpi.com
| Step | Reaction Type | Reactive Site | Reagents & Conditions | Transformation Example |
|---|---|---|---|---|
| 1 | Chlorination | C4-OH | POCl₃, DIPEA, Toluene, 80 °C | 6-Iodoquinazolin-4(3H)-one → 4-Chloro-6-iodoquinazoline |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | Primary/Secondary Amine, Isopropanol, 60 °C | 4-Chloro-6-iodoquinazoline → 4-Amino-6-iodoquinazoline derivative |
| 3 | Suzuki-Miyaura Cross-Coupling | C6-I | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C | 4-Amino-6-iodoquinazoline → 4-Amino-6-arylquinazoline derivative |
Similarly, researchers have demonstrated the selective reaction of 4-chloro-6-iodoquinazolines with sulfanilamide or sulfathiazole. nih.gov The reaction proceeds via nucleophilic substitution at the C-4 position in refluxing ethanol, yielding 4-(aminosulfonylphenyl-amino)-6-iodoquinazoline derivatives while the iodine at C-6 is preserved for potential future modifications. nih.gov
Furthermore, the site-selectivity of the C6-I bond in palladium-catalyzed reactions has been exploited to perform sequential one-pot, two-step cross-coupling reactions. Having first selectively functionalized the C-6 position via a Sonogashira coupling, the remaining C4-Cl bond can then be subjected to a Suzuki-Miyaura coupling in the same reaction vessel by introducing the appropriate catalyst and coupling partner. researchgate.net This approach enables the efficient and controlled synthesis of unsymmetrically polycarbo-substituted quinazolines from a single dihalogenated precursor. researchgate.net
Computational and Theoretical Studies
Quantum Mechanical Investigations
Quantum mechanical (QM) methods are fundamental to modern chemical research, allowing for the detailed study of electronic structure and its influence on chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating molecular systems, offering a balance between accuracy and computational cost. mdpi.comjmchemsci.com It is particularly effective for calculating ground state properties such as electron density, total energy, and molecular structure. mdpi.com In the context of quinazoline (B50416) chemistry, DFT has been instrumental in analyzing reaction energetics and predicting selectivity, especially in cross-coupling reactions.
For halogenated quinazolines, DFT calculations can predict which C-X (Carbon-Halogen) bond will be more reactive. Studies on dihalogenated quinazolines, such as 2-aryl-4-chloro-6-iodoquinazolines, have used the B3LYP functional to probe the relative bond dissociation energies. researchgate.net These calculations revealed that the Csp²-I bond is significantly weaker than the C(4)-Cl bond, explaining the observed selectivity where cross-coupling reactions occur preferentially at the iodine-substituted position. researchgate.netresearchgate.net This selectivity is attributed to the intrinsic reactivity of the C–I bond in transition metal-mediated reactions, which correlates with its lower bond dissociation energy compared to C-Br and C-Cl bonds. researchgate.netsemanticscholar.org
The increased reactivity of bonds at the C4-position of the quinazoline ring, such as a C4-Cl bond, is often attributed to the α-nitrogen effect, which renders this position more electrophilic. mdpi.com However, DFT calculations have demonstrated that for chloro-iodo derivatives, the inherent weakness of the C-I bond is the dominant factor driving reaction selectivity. researchgate.net
Semi-empirical methods, such as PM3 (Parametric Method 3) as implemented in packages like MOPAC (Molecular Orbital Package), offer a faster computational alternative to ab initio methods like DFT. nbu.ac.inopenmopac.net These methods are well-suited for medium-to-large sized molecular systems and are capable of calculating ground states, transition states, and excited states using experimentally derived parameters. nbu.ac.in
In the study of quinazoline derivatives, such as the fungicide proquinazid (B71954) (6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one), the PM3 method has been employed for quantum mechanical calculations. researchgate.net Typically, initial molecular structures are optimized using a molecular mechanics method (e.g., MM3) before performing the more detailed semi-empirical calculations. researchgate.net The PM3 method, considered an improvement over its predecessor AM1, provides a balance of useful predictive power and computational speed, making it a valuable tool for exploring the properties of complex heterocyclic systems. nbu.ac.inopenmopac.netnih.gov Such methods are available in standard computational chemistry software like Gaussian and MOPAC. nih.govgaussian.com
Molecular Modeling and Simulation Approaches for Reaction Pathways
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. For 6-iodoquinazoline (B1454157) derivatives, these approaches have been applied to understand both synthetic reaction pathways and biological interactions.
In silico molecular docking studies are frequently performed to investigate how these molecules bind to biological targets. For instance, derivatives of 6-iodoquinazolinone have been modeled to explore their binding modes within the active sites of enzymes like VEGFR-2 and EGFR, which are crucial targets in cancer therapy. nih.govrsc.org Similarly, docking has been used to study the inhibition of carbonic anhydrase XII (CAXII) by 2,4-disubstituted-6-iodoquinazoline derivatives. researchgate.net
Beyond biological interactions, modeling helps elucidate chemical reaction mechanisms. Plausible mechanisms for the functionalization of the quinazoline core, such as C-H amidation, have been proposed and are supported by the identification of key intermediates. chim.it In palladium-catalyzed cross-coupling reactions, which are common for modifying the 6-iodo-quinazoline scaffold, simulations can shed light on the oxidative-addition step, where the palladium(0) catalyst coordinates with the quinazoline. researchgate.netnih.gov The combination of docking to understand protein-ligand interactions and simulations of reaction mechanisms provides a comprehensive view of the molecule's chemical and biological pathways.
Theoretical Investigations of Structure-Reactivity Relationships
Theoretical calculations are pivotal in establishing structure-reactivity relationships (SRRs) and structure-activity relationships (SARs), which connect a molecule's chemical structure to its reactivity and biological function.
For quinazoline derivatives, a key structure-reactivity relationship lies in the selectivity of cross-coupling reactions. Theoretical studies have confirmed that the reactivity trend for halogens on the quinazoline scaffold is C-I > C-Br >> C-Cl. researchgate.net This trend is directly related to the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition in palladium-catalyzed reactions. researchgate.netsemanticscholar.org
In the context of biological activity, SAR analyses reveal that the type and position of substituents on the quinazoline ring are critical. researchgate.net For example, the introduction of different groups at the C2 or C3 positions can significantly modulate the biological effects. researchgate.net More specific studies on 4-aminoquinazoline derivatives have shown that certain substituents are essential for their antiproliferative activity, while others can diminish it. mdpi.com The presence of electron-withdrawing or electron-donating groups can also enhance or reduce biological activity depending on their location on the molecule. These empirical observations are rationalized through theoretical calculations of electronic properties, which explain how different substituents alter the molecule's interaction with its biological target.
Computational Analysis of Bond Dissociation Energies within the Quinazoline Scaffold
The computational analysis of bond dissociation energy (BDE) is a direct method to predict the reactivity of different sites on a molecule. For halogenated quinazolines, DFT calculations have been successfully used to determine the BDEs of various carbon-halogen bonds, thereby predicting the regioselectivity of cross-coupling reactions.
Studies have shown that the Csp²-I bond in 2-aryl-4-chloro-6-iodoquinazoline is significantly weaker than the C(4)-Cl bond. researchgate.net This difference in energy dictates that reactions like the Sonogashira cross-coupling will selectively occur at the C6-position. researchgate.net This contrasts with related di-halogenated quinazolines where other electronic factors might play a more significant role. For example, while the C4-Cl bond is activated by the adjacent nitrogen atom, its BDE is still considerably higher than that of the C6-I bond. researchgate.netmdpi.com
The following table summarizes computed BDE values for different carbon-halogen bonds on quinazoline-like scaffolds, illustrating the basis for the observed reactivity trend.
| Compound Type | Bond | Calculated BDE (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| 2-Aryl-4-chloro-6-iodoquinazoline | C(6)-I | 66.45 | DFT (B3LYP/6-311G(d)) | researchgate.net |
| 2-Aryl-4-chloro-6-iodoquinazoline | C(4)-Cl | 83.14 | DFT (B3LYP/6-311G(d)) | researchgate.net |
| 6-Bromo-2,4-dichloroquinazoline | C(6)-Br | 83 | DFT (B3LYP) | researchgate.netmdpi.com |
| 6-Bromo-2,4-dichloroquinazoline | C(4)-Cl | 84.8 | DFT (B3LYP) | researchgate.netmdpi.com |
This table presents data from theoretical studies on the relative bond strengths in dihalogenated quinazoline systems.
Implementation of Continuum Solvation Models in Theoretical Calculations
Chemical reactions and biological interactions almost always occur in a solvent. Continuum solvation models are computational methods that account for the effects of a solvent without explicitly modeling individual solvent molecules. These models represent the solvent as a continuous medium with a defined dielectric constant, which significantly improves the accuracy of theoretical calculations.
Several such models are used in the study of quinazolines. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly implemented in DFT calculations to simulate environments like dichloromethane (B109758) or DMSO. mdpi.comresearchgate.netnih.gov For molecular docking simulations, models like the Fast Analytical Continuum Treatment of Solvation (FACTS) have been incorporated into web-based servers to account for solvation effects during the prediction of ligand-protein binding. researchgate.net The use of these models is crucial for obtaining realistic energy profiles for reactions in solution and for accurately predicting the binding affinities of quinazoline derivatives to their biological targets. mdpi.comresearchgate.net
Retrosynthetic Analysis and Synthetic Strategy Design
Foundational Concepts of Retrosynthesis in Organic Synthesis
Retrosynthesis is fundamentally a problem-solving technique that deconstructs a complex target molecule into simpler precursors. lkouniv.ac.inslideshare.net This process involves a series of logical steps that simplify the structure until commercially available or easily synthesized starting materials are identified. slideshare.net
The core of retrosynthesis is the "disconnection approach," where bonds in the target molecule are imaginarily cleaved. bhavanscollegedakor.orglkouniv.ac.inwordpress.com Each disconnection corresponds to the reverse of a known and reliable chemical reaction, referred to as an antithetical reaction. bhavanscollegedakor.org This process is not a random breaking of bonds but a strategic cleavage that leads to stable and logical precursors. amazonaws.com For instance, the disconnection of an amide bond suggests its formation from an amine and a carboxylic acid derivative, a well-established transformation. amazonaws.com
A disconnection generates idealized fragments called "synthons," which are typically cations or anions representing the reactive species. bhavanscollegedakor.orgslideshare.net Since synthons are not real, stable entities, they must be replaced by "synthetic equivalents," which are actual chemical reagents that can perform the desired chemical transformation. bhavanscollegedakor.org For example, an acyl cation synthon (R-C+=O) can be represented by its synthetic equivalent, an acyl chloride (R-COCl).
Strategic Bond Disconnections in the 6-Iodoquinazolin-2-amine System
Applying the disconnection approach to this compound, several strategic bond cleavages can be envisioned to simplify the bicyclic heteroaromatic system. The quinazoline (B50416) core itself presents multiple opportunities for disconnection. A primary disconnection strategy for the quinazoline ring often involves breaking the C-N bonds within the pyrimidine (B1678525) ring.
One logical disconnection is at the N1-C2 and C2-N3 bonds, which points towards a cyclization reaction between a 2-aminobenzonitrile (B23959) derivative and a source for the C2-N3 unit. Another key disconnection can be made at the N3-C4 and C4-benzene ring bonds, suggesting a condensation reaction of an anthranilic acid derivative.
| Disconnection | Precursors | Forward Reaction |
| C(4)-N(3) and C(2)-N(1) | 2-amino-5-iodobenzonitrile and a one-carbon source (e.g., formamide) | Cyclocondensation |
| C(4)-N(3) and N(1)-C(8a) | 2-amino-5-iodobenzoic acid and a nitrogen-containing reagent (e.g., cyanamide) | Condensation/Cyclization |
This table presents potential strategic bond disconnections for the synthesis of this compound.
Functional Group Interconversions (FGI) and Functional Group Additions (FGA) as Retrosynthetic Tools
Functional Group Interconversion (FGI) is a crucial tool in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to improve the reactivity of a precursor. bhavanscollegedakor.orgub.edu For example, in the synthesis of this compound, an amino group might be introduced late in the synthesis via the reduction of a nitro group, an FGI step. wordpress.com This is often advantageous as the nitro group is a strong deactivating group, which can influence the reactivity of the aromatic ring in preceding steps.
Functional Group Addition (FGA) involves the introduction of a new functional group to enable a specific synthetic transformation. For instance, the iodination of an aniline (B41778) derivative would be an FGA step to introduce the iodine atom at the desired position on the benzene (B151609) ring.
Comparative Analysis of Convergent versus Linear Synthesis Strategies
When designing a multi-step synthesis, chemists can choose between a linear or a convergent approach. wikipedia.orgpediaa.com
| Strategy | Advantages | Disadvantages |
| Linear | Simpler to plan and execute for shorter syntheses. pediaa.com | Overall yield decreases significantly with each step. wikipedia.orgyoutube.com |
| Convergent | Higher overall yields for complex molecules. wikipedia.orgpediaa.com | Requires more complex planning and the synthesis of multiple fragments. pediaa.com |
This table provides a comparative analysis of convergent and linear synthesis strategies.
Practical Application of Retrosynthesis for Complex Quinazoline Derivative Construction
The synthesis of complex quinazoline derivatives often employs a retrosynthetic strategy that leads to readily available starting materials such as substituted anilines or anthranilic acids. researchgate.netekb.eg For this compound, a plausible retrosynthetic analysis would start by disconnecting the 2-amino group, which can be introduced in the final step. This leads to a 2-haloquinazoline intermediate.
Further disconnection of the quinazoline ring itself, as discussed in section 5.2, would lead back to a substituted 2-aminobenzonitrile or 2-aminobenzoic acid. organic-chemistry.orgorganic-chemistry.org The iodo-substituent can be introduced via electrophilic aromatic substitution on an aniline derivative.
A common synthetic route for 2-aminoquinazolines involves the reaction of a 2-aminobenzonitrile with guanidine. researchgate.net In the case of this compound, the synthesis could therefore start from 2-amino-5-iodobenzonitrile. This precursor can be synthesized from 4-iodoaniline (B139537) through a Sandmeyer reaction to introduce the nitrile group, followed by introduction of the ortho-amino group.
Advanced Spectroscopic and Diffraction Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
No specific Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for 6-Iodoquinazolin-2-amine has been found in the reviewed literature. Typically, NMR spectroscopy (¹H and ¹³C) would be essential for elucidating the precise structure by revealing the chemical environment of each hydrogen and carbon atom in the molecule. Mass spectrometry would be used to determine the compound's exact molecular weight and fragmentation pattern, further confirming its identity. Research on analogous structures, such as 3-amino-6-iodo-2-methyl quinazolin-4-one and various 2-substituted-6-iodoquinazolines, provides examples of how these techniques are applied to the quinazoline (B50416) scaffold, but this information is not directly transferable to the title compound. researchgate.netnih.gov
X-ray Diffraction Methods for Solid-State Structure Determination and Conformational Analysis
Similarly, there are no published reports on the single-crystal X-ray diffraction of this compound. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions. While crystal structures for more complex derivatives like N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine and 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one have been determined, this foundational data for the parent 2-amino compound is not available. scialert.net
Sustainable and Green Chemistry Approaches in Quinazoline Synthesis
Integration of Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry into the synthesis of quinazolines involves adopting strategies that reduce waste, lower energy consumption, and utilize renewable resources. magnusconferences.com Methodologies such as microwave-assisted synthesis and multicomponent reactions (MCRs) are prime examples of this integration. Microwave-assisted synthesis can significantly shorten reaction times, leading to energy savings, while MCRs enhance efficiency by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification steps. nih.govmdpi.comnih.gov
These principles are pivotal in developing synthetic pathways for complex molecules. For instance, a one-pot, three-component reaction to form the quinazoline (B50416) framework exemplifies a green approach by simplifying the process and minimizing waste. nih.gov Such strategies offer an eco-friendly alternative to traditional methods, which often involve multiple steps and the use of hazardous organic solvents. nih.govnih.gov
Table 1: Comparison of Green Synthesis Techniques
| Technique | Principle | Advantages in Quinazoline Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Energy Efficiency | Rapid heating leads to shorter reaction times and often higher yields. nih.govtandfonline.com |
| Multicomponent Reactions (MCRs) | Atom Economy, Step Reduction | Combines several starting materials in a single step, reducing solvent waste and purification needs. mdpi.com |
| Ultrasound Irradiation | Energy Efficiency | Provides an alternative energy source that can enhance reaction rates and yields. tandfonline.com |
Exploration of Environmentally Benign Solvents and Alternative Reaction Media
A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. In quinazoline synthesis, significant progress has been made in utilizing greener media. doaj.org
Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride and urea, have emerged as promising green alternatives. tandfonline.com These solvents are often biodegradable, non-toxic, and inexpensive. tandfonline.com Their application in the synthesis of quinazolinone derivatives has demonstrated their effectiveness as a reaction medium. tandfonline.comresearchgate.net
Water is another ideal green solvent being explored for quinazoline synthesis. researchgate.net For example, the synthesis of quinazoline-2,4-(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2 has been successfully achieved in water using alcohol amines as catalysts. rsc.org Additionally, eco-friendly solvent systems like polyethylene (B3416737) glycol (PEG) in water have been employed with novel catalysts to achieve high product yields. bohrium.com The use of zeolites as solid acid catalysts in water further enhances the green credentials of these synthetic protocols by allowing for easy catalyst recovery and recycling. researchgate.net
Table 2: Green Solvents in Quinazoline Synthesis
| Solvent/Medium | Example Application | Key Advantages |
|---|---|---|
| Deep Eutectic Solvents (DES) | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using a choline chloride:urea DES. tandfonline.com | Non-toxic, biodegradable, low cost, simple preparation. tandfonline.com |
| Water | Zeolite-catalyzed condensation of 2-aminobenzamide (B116534) with aldehydes. researchgate.net | Environmentally benign, readily available, safe. researchgate.net |
| PEG/Water | Synthesis of quinazolinones using a magnetically recoverable palladium catalyst. bohrium.com | Eco-friendly, allows for catalyst recovery. bohrium.com |
Development of Metal-Free Catalysis and Reagent Systems
To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free synthetic routes are being actively developed. These methods often rely on readily available and environmentally friendly reagents and catalysts. mdpi.com
Molecular iodine has proven to be an effective catalyst for the synthesis of quinazolines. nih.gov It can catalyze the C(sp3)-H amination in the reaction of 2-aminobenzophenones with various amines, using molecular oxygen as a green oxidant. nih.gov This approach is notable for being free of transition metals and peroxides, making it an operationally simple and scalable method. nih.gov
Organocatalysis represents another significant area of metal-free synthesis. For instance, 4,6-dihydroxysalicylic acid has been used to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines to produce 2-substituted quinazolines. nih.govnih.gov This system uses atmospheric oxygen as the oxidant and demonstrates excellent atom economy. nih.gov Furthermore, electrochemical methods offer a metal- and catalyst-free approach for preparing quinazolinones through oxidative cyclization, avoiding the need for external chemical oxidants. researchgate.net
Table 3: Overview of Metal-Free Synthetic Methods for Quinazolines
| Method | Reagents/Catalyst | Key Features |
|---|---|---|
| Iodine-Catalyzed Aerobic Oxidation | Molecular Iodine, O2 | Transition-metal-free, uses a green oxidant, operationally simple. nih.govnih.gov |
| Organocatalysis | 4,6-dihydroxysalicylic acid, BF3·Et2O, O2 | Metal-free, excellent atom economy and environmental factor. nih.govnih.gov |
| Electrochemical Synthesis | N/A (Electrolysis) | Metal- and catalyst-free, avoids external chemical oxidants. researchgate.net |
| Acid/Base-Mediated Annulation | p-Toluene sulfonic acid (PTSA) or KOtBu | Metal-free synthesis of 2-aminated quinazolines from 2-aminobenzophenone. mdpi.com |
Optimization for High Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. rsc.org Synthetic strategies for quinazolines are being optimized to achieve high atom economy, thereby minimizing waste.
Acceptorless Dehydrogenative Coupling (ADC) is a powerful, atom-economical strategy for synthesizing N-heterocycles. organic-chemistry.org This method involves the coupling of alcohols and amines, for instance, with the only byproducts being hydrogen and water, which are environmentally benign. organic-chemistry.orgnih.gov Similarly, cascade reactions, where a series of intramolecular transformations occur in one pot, provide a green and atom-economical route to quinazolin-4-ones. rsc.org
Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple reactants in a single step to form a complex product, minimizing the formation of byproducts. mdpi.com These reactions are highly efficient and reduce the need for intermediate purification steps, saving time, energy, and resources. mdpi.com
Table 4: Atom-Economical Reactions for Quinazoline Synthesis
| Reaction Type | Description | Byproducts |
|---|---|---|
| Acceptorless Dehydrogenative Coupling (ADC) | Coupling of 2-aminoarylmethanols with amides or nitriles. organic-chemistry.org | H2, H2O |
| Cascade Annulation | One-pot synthesis of 2-aryl quinazolinones from 2-aminobenzamide and benzyl (B1604629) alcohol. researchgate.net | H2O |
| Multicomponent Reactions (MCRs) | Palladium-catalyzed four-component reaction of 2-bromoanilines, amines, ortho esters, and CO. mdpi.com | Minimal, incorporated into the main product. |
Design of Novel Catalytic Systems for Enhanced Process Sustainability
The development of novel catalytic systems is crucial for advancing sustainable synthesis. The focus is on creating catalysts that are not only highly active and selective but also recyclable and based on earth-abundant, less toxic metals. bohrium.com
Magnetically recoverable nanocatalysts are a significant innovation. bohrium.com For example, a palladium complex immobilized on magnetic nanoparticles has been used for the synthesis of quinazolinones. The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, and it can be reused multiple times with minimal loss of activity. bohrium.combohrium.com
There is also a growing interest in using catalysts based on earth-abundant metals like manganese and iron as alternatives to precious metals like palladium and iridium. researchgate.netmdpi.com Manganese pincer complexes, for instance, have been shown to be effective catalysts for the sustainable synthesis of quinazolines via acceptorless dehydrogenative annulation. nih.govresearchgate.net These catalysts offer a more cost-effective and environmentally friendly option for large-scale synthesis. nih.gov
Table 5: Novel Catalytic Systems for Sustainable Quinazoline Synthesis
| Catalyst System | Metal | Key Features |
|---|---|---|
| Magnetic Nanocatalyst | Palladium (Pd) | Magnetically recoverable and reusable (>89% activity after 5 cycles). bohrium.com |
| Manganese Pincer Complex | Manganese (Mn) | Earth-abundant metal, used in acceptorless dehydrogenative coupling. nih.govresearchgate.net |
| Iron(II) Bromide | Iron (Fe) | Earth-abundant metal, catalyzes synthesis from 2-aminobenzylamines and amines under aerobic conditions. mdpi.com |
| Cobalt(II) Acetate (B1210297) | Cobalt (Co) | Readily available, catalyzes dehydrogenative cyclizations in one pot under mild conditions. organic-chemistry.org |
Broader Applications of the Quinazoline Scaffold in Chemical Synthesis and Materials Science
Rational Design of Complex Heterocyclic Systems
The concept of rational design involves the strategic synthesis of complex molecules by leveraging specific, reactive functional groups on a core scaffold. 6-Iodoquinazolin-2-amine is an exemplary platform for such design due to the distinct reactivity of its iodo and amino moieties.
The iodine atom at the 6-position is the primary anchor for building molecular complexity through transition-metal-catalyzed cross-coupling reactions. myskinrecipes.com This C(sp²)-I bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds with high precision. Key reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 6-iodoquinazoline (B1454157) with a wide array of aryl or vinyl boronic acids or esters. wikipedia.orglibretexts.org It is a powerful method for synthesizing biaryl and vinyl-substituted quinazolines, effectively extending the π-conjugated system of the heterocycle. nih.govorientjchem.org
Sonogashira Coupling: By employing a palladium catalyst and a copper(I) co-catalyst, the 6-iodo position can be coupled with terminal alkynes to form arylethynylquinazolines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction introduces a linear, rigid alkyne linker, which is valuable for constructing extended molecular wires or probes. snu.edu.inresearchgate.net
Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the 6-iodoquinazoline with alkenes, leading to the synthesis of 6-alkenylquinazolines. semanticscholar.org
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction enables the substitution of the iodine atom with a diverse range of primary or secondary amines. wikipedia.orglibretexts.orgyoutube.com This method is particularly useful for attaching different amino-containing heterocyclic systems or substituted anilines to the quinazoline (B50416) core, offering a direct route to complex nitrogen-rich structures. organic-chemistry.orgnih.gov
Simultaneously, the 2-amino group offers an orthogonal site for derivatization. As a nucleophile, it can readily undergo reactions such as acylation, sulfonylation, and alkylation. It can also serve as a key component in condensation reactions to form fused heterocyclic systems, further expanding the structural diversity accessible from the initial scaffold. mdpi.comnih.gov The ability to selectively functionalize either the 6-iodo or the 2-amino position allows for a stepwise and controlled approach to the synthesis of highly complex, multi-substituted heterocyclic systems.
Strategies for Scaffold Diversity Generation and Chemical Library Construction
The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science. The this compound scaffold is an ideal starting point for creating such libraries through a diversity-oriented synthesis approach. google.comgoogle.com
The primary strategy involves using the 6-iodo group as a diversification point. By applying robust and high-throughput cross-coupling methodologies, a single precursor can be converted into a large library of analogues. For instance, a chemist can take a batch of this compound and divide it into multiple parallel reactions. Each reaction vessel would contain a different coupling partner, such as a unique boronic acid for a Suzuki reaction or a different amine for a Buchwald-Hartwig amination.
This parallel synthesis approach allows for the rapid generation of hundreds of distinct compounds, each retaining the core quinazoline-2-amine structure but varying at the 6-position. Further diversity can be introduced by subsequently modifying the 2-amino group. This "libraries from libraries" concept can quickly generate vast chemical spaces for screening. google.comgoogle.com
The table below illustrates a hypothetical library generation strategy starting from this compound.
| Starting Scaffold | Coupling Reaction | Example Coupling Partner (R-X) | Resulting Structure at 6-Position | Potential Compound Class |
|---|---|---|---|---|
| This compound | Suzuki Coupling | Phenylboronic acid | Phenyl | 6-Aryl-quinazolin-2-amines |
| This compound | Suzuki Coupling | Thiophene-2-boronic acid | 2-Thienyl | 6-Heteroaryl-quinazolin-2-amines |
| This compound | Sonogashira Coupling | Ethynylbenzene | Phenylethynyl | 6-Alkynyl-quinazolin-2-amines |
| This compound | Sonogashira Coupling | Trimethylsilylacetylene | Trimethylsilylethynyl | Protected 6-Ethynyl-quinazolin-2-amines |
| This compound | Buchwald-Hartwig Amination | Morpholine | Morpholinyl | 6-(N-heterocyclic)-quinazolin-2-amines |
| This compound | Buchwald-Hartwig Amination | Aniline (B41778) | Anilino | 6-(N-Aryl)-quinazolin-2-amines |
Potential Applications in Advanced Electronic Devices and Luminescent Elements
The quinazoline scaffold is increasingly recognized for its potential in materials science, particularly in the field of optoelectronics. researchgate.netbenthamdirect.com Quinazoline derivatives have been investigated as fluorescent probes, components of organic light-emitting diodes (OLEDs), and other luminescent materials. rsc.orgrsc.org Their rigid, planar structure and extended π-electron system provide a solid foundation for designing molecules with desirable photophysical properties. beilstein-journals.org
The presence of an iodine atom in this compound is particularly significant for applications in advanced electronic materials due to the "heavy-atom effect". st-andrews.ac.ukrsc.org When a heavy atom like iodine is incorporated into an organic molecule, it enhances spin-orbit coupling. researchgate.netcore.ac.uk This quantum mechanical effect facilitates intersystem crossing (ISC)—the transition of an excited molecule from a singlet state (S₁) to a triplet state (T₁).
In the context of OLEDs, promoting ISC is a key strategy for developing phosphorescent emitters. These materials can harvest both singlet and triplet excitons generated by electrical stimulation, potentially leading to internal quantum efficiencies approaching 100%. The iodine atom in the this compound scaffold could therefore be rationally exploited to design novel phosphorescent host or emitter materials. By further functionalizing the scaffold with donor and acceptor groups via the cross-coupling reactions described above, the emission color and other photophysical properties could be finely tuned. rsc.orgrsc.org
The table below summarizes the photophysical properties of selected quinazoline derivatives, demonstrating the tunability of the scaffold for luminescent applications.
| Compound Reference | Structure Description | Emission Wavelength (nm) | Quantum Yield (QY) | Key Feature |
|---|---|---|---|---|
| Compound 1 rsc.orgrsc.org | Quinazoline with amino donor at 4-position | 414 | 84.67% | High quantum yield blue emission |
| Compound 2 rsc.orgrsc.org | Quinazoline with MPA donor at 4-position | 450 | 87.59% | Highest quantum yield in series |
| Compound 7 rsc.org | Quinazoline with MPA donor at 7-position | 458 | 43.32% | High quantum yield, position-dependent |
| Compound 10 rsc.orgrsc.org | Quinazoline with strong donor at 7-position | 597 | Not specified | Large Stokes shift (161 nm) |
| Quinazoline-carbazole beilstein-journals.org | Quinazoline linked to carbazole (B46965) donor | Used to fabricate white OLEDs | Exciplex-forming material |
Data sourced from studies on various substituted quinazoline derivatives to illustrate the scaffold's potential. rsc.orgbeilstein-journals.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Iodoquinazolin-2-amine with high purity for biological studies?
- Methodological Answer : The synthesis typically involves introducing iodine at the 6-position of a quinazoline scaffold. A validated approach includes:
Quinazoline Core Formation : Cyclization of 2-aminobenzonitrile derivatives with formamide under high-temperature reflux (150–160°C) to generate the quinazoline backbone .
Iodination : Electrophilic substitution using iodine monochloride (ICl) or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura with iodoboronic acids) to introduce iodine at the 6-position. Reaction conditions (solvent: DMF/DMSO; base: K₂CO₃) influence yield and regioselectivity .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95% by HPLC) .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the quinazoline scaffold (aromatic protons at δ 7.5–8.5 ppm) and iodine’s electron-withdrawing effect (deshielded C-6 carbon at δ 140–150 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 298.9884 for C₈H₆IN₃) .
- HPLC : Purity assessment (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target-based assays based on quinazoline derivatives’ known activities:
- Kinase Inhibition : Screen against EGFR or VEGFR kinases using fluorescence polarization assays .
- Antimicrobial Activity : Use broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can researchers enhance regioselectivity during iodination to target the 6-position in quinazoline derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -NO₂ at C-4) to steer iodination to C-6 via steric/electronic effects. Remove the group post-reaction .
- Catalytic Systems : Use Pd(OAc)₂ with ligands (e.g., PPh₃) in cross-coupling reactions to achieve >90% regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states favoring C-6 substitution .
Q. What mechanisms underlie the anti-inflammatory activity of this compound in preclinical models?
- Methodological Answer :
- COX-2 Inhibition : Perform enzyme inhibition assays (IC₅₀ via fluorometric kits) and molecular docking to assess binding affinity .
- NF-κB Pathway Modulation : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
- In Vivo Validation : Carrageenan-induced paw edema model in rats (dose: 10–50 mg/kg; oral administration) .
Q. How should researchers address contradictions in reported biological activities across different studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines, serum concentrations, and incubation times. For example, discrepancies in IC₅₀ values may arise from HeLa vs. A549 cell variability .
- Impurity Analysis : Use LC-MS to rule out byproducts (e.g., dehalogenated analogs) affecting activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to consolidate data from multiple studies and identify confounding variables .
Q. What computational strategies predict the binding modes of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to simulate ligand-receptor interactions. Prioritize poses with iodine forming halogen bonds (e.g., with Thr766) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and entropy changes .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of the iodine substituent with kinase inhibitory activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with halogens (Br, Cl) or methyl groups at C-4/C-7 to evaluate steric/electronic effects on potency .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize analogs with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
